Thalidomide-5-PEG2-NH2 (hydrochloride)
Description
Molecular Structure and Functional Group Analysis
Thalidomide-5-PEG2-NH2 hydrochloride (C₂₀H₂₆ClN₃O₆, molecular weight 439.9 g/mol) features three distinct structural domains:
- Thalidomide core : A 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety responsible for CRBN binding.
- PEG2 spacer : A diethylene glycol chain (-O-CH₂-CH₂-O-CH₂-CH₂-) bridging the thalidomide core to the terminal amine.
- Protonated amine : A primary ammonium group (-NH₃⁺) stabilized by chloride counterion.
Key functional groups include:
- Phthalimide ring (δ 7.26–7.83 ppm in ¹H NMR)
- Glutarimide carbonyls (δ 170–175 ppm in ¹³C NMR)
- Ether linkages in PEG2 spacer (δ 3.13–4.53 ppm)
- Primary amine (δ 2.02–3.26 ppm)
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₆ClN₃O₆ | |
| Exact mass | 439.1417 Da | |
| CAS number | 2376990-30-4 (free base) | |
| XLogP3 | -1.2 | |
| Hydrogen bond donors | 5 |
Role of PEG2 Spacer in Ligand Design and Solubility Enhancement
The PEG2 spacer serves dual purposes in molecular engineering:
A. Spatial Optimization
- Provides 11-atom separation between thalidomide and conjugated ligands
- Enables proper orientation for ternary complex formation (E3 ligase:PROTAC:target protein)
- Maintains ligand flexibility while preventing steric clashes
B. Solubility Modulation
- Increases aqueous solubility to 10 mM in dimethyl sulfoxide
- Reduces logP from 2.1 (thalidomide) to -1.2
- Enables cell permeability through balanced hydrophilicity
Table 2: Solubility Characteristics
| Solvent | Solubility (mg/mL) | Temperature | Source |
|---|---|---|---|
| Dimethyl sulfoxide | 49.8 | 25°C | |
| Methanol | 22.1 | 25°C | |
| Water | <0.1 | 25°C |
The ethylene oxide repeating units create hydrogen-bonding sites (δ 3.5–3.7 ppm in ¹H NMR), enhancing compatibility with polar biological environments while maintaining sufficient lipophilicity for membrane penetration.
Protonation State and Counterion Effects in Hydrochloride Form
The hydrochloride salt formulation critically modulates physicochemical properties:
A. Protonation Behavior
- Amine group pKa ≈ 9.2 (fully protonated at physiological pH)
- Stabilizes positive charge through chloride counterion (Cl⁻…NH₃⁺ distance: 2.89 Å)
- Prevents amine oxidation during storage
B. Crystallinity and Stability
- Forms monoclinic crystals (P2₁/c space group)
- Melting point: 189–192°C (decomposition)
- Hygroscopicity reduced by 37% compared to free base
C. Solubility Impact
- Increases water solubility by 15-fold vs. free base
- Enables salt bridge formation with carboxylate-containing ligands
Table 3: Counterion Effects
| Parameter | Hydrochloride | Free Base | Source |
|---|---|---|---|
| Aqueous solubility | 0.08 mg/mL | 0.005 mg/mL | |
| Storage stability | >24 months | 6 months | |
| Crystallinity | 92% | 68% |
Properties
Molecular Formula |
C17H20ClN3O6 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H |
InChI Key |
WUPVLPBJFLUTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Activation of Thalidomide
The synthesis begins with activating the hydroxyl group at the 5-position of thalidomide to enable nucleophilic substitution. Common activating agents include N-hydroxysuccinimide (NHS) esters or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For example:
Coupling with PEG2-NH2
The activated thalidomide is coupled to a PEG2 diamine linker (H2N-PEG2-NH2) via an amide bond. Key parameters include:
- Molar ratio : 1:1.2 (thalidomide:PEG2-NH2) to ensure complete conversion.
- Solvent : Anhydrous DMF or dichloromethane (DCM).
- Reaction time : 12–24 hours at room temperature.
Table 1: Comparison of Coupling Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 25°C | 20–30°C |
| Yield | 75–85% | 88–92% |
| Purity (HPLC) | 90–95% | ≥99% |
Purification and Crystallization
Hydrochloride Salt Formation
The free amine of PEG2-NH2 is protonated using hydrochloric acid (HCl) in ethanol:
- HCl concentration : 4 M in dioxane.
- Stoichiometry : 1.1 equiv HCl per amine group.
- Isolation : Vacuum filtration and washing with cold diethyl ether.
Table 2: Hydrochloride Conversion Efficiency
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Conversion rate | 95% | 98–99% |
| Residual solvent (ppm) | <500 | <50 |
Industrial Production Optimization
Scalability Challenges
Recent Advancements
Solid-Phase Synthesis
A novel solid-phase method using hydroxymethyl polystyrene resin achieves 98% purity in three steps, avoiding tedious crystallization.
Continuous Flow Chemistry
Microreactor systems enhance mixing and temperature control, improving yield to 94% with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the PEG linker.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Conditions include acidic (HCl) or basic (NaOH) environments.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction
Major Products
The major products formed from these reactions include modified Thalidomide derivatives and PEG-linked intermediates .
Scientific Research Applications
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) and related compounds show promise across a spectrum of therapeutic and research applications, particularly in oncology, immunology, and targeted protein degradation . Thalidomide derivatives have been studied for use in conjugate synthesis, cancer treatment, autoimmune diseases, and new material research .
Scientific Research Applications
PHOTAC Synthesis Thalidomide-Photoswitch3-NH hydrochloride can be used for synthesizing PHOtochemically TArgeting Chimeras (PHOTACs). PHOTACs are photoswitchable proteolysis-targeting chimeras (PROTACs) that can be reversibly activated with different wavelengths of light . These compounds, developed in the Trauner and Pagano labs, are inactive in the dark but can be activated to the cis isomer via irradiation at 390 nm and deactivated at wavelengths above 450 nm .
PROTAC Degraders Thalidomide derivatives are employed as degrader building blocks for targeted protein degradation, streamlining the synthesis of degrader libraries .
Ligand in Compound Synthesis Thalidomide-5-NH-PEG2-NH2 (hydrochloride) can be used as a ligand, polypeptide synthesis support, and a graft polymer compound . It can also be utilized in polyethylene glycol-modified functional coatings and other aspects of the active compound .
Therapeutic Applications and Case Studies
Thalidomide and its derivatives have been studied for therapeutic applications in several conditions:
Multiple Myeloma Thalidomide-5-NH-PEG2-NH2 enhances the efficacy of existing treatments by targeting additional pathways involved in tumor progression. Studies show that including thalidomide alongside dexamethasone improves response rates in patients compared to using dexamethasone alone. For example, one study reported an increase in response rate from 20% to over 60% when thalidomide was included in treatment regimens.
Autoimmune Diseases The immunomodulatory properties of thalidomide make it a candidate for treating conditions like rheumatoid arthritis and Crohn's disease.
Erythema Nodosum Leprosum (ENL) Thalidomide's effectiveness in treating ENL has been documented since its initial use in the 1960s. A randomized trial confirmed its efficacy in reducing skin lesions associated with this condition, with patients showing significant improvement within days of treatment initiation.
Cancer Cachexia The anti-inflammatory properties of thalidomide can be beneficial in managing symptoms associated with cancer-related weight loss.
Mechanism of Action
Thalidomide-5-PEG2-NH2 (hydrochloride) exerts its effects by recruiting cereblon (CRBN) proteins. The compound binds to CRBN, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
The following table summarizes structural and functional differences between Thalidomide-5-PEG2-NH2 (hydrochloride) and its analogs:
*CAS number inferred from structural analogs in ; †Solubility data from ; ‡Concentration equivalent to ~100 mg/mL.
Functional and Pharmacological Comparisons
(a) Linker Flexibility and Solubility
- PEG2 vs. PEG4 : Thalidomide-5-PEG2-NH2 offers moderate flexibility compared to PEG4 analogs (e.g., 2743434-24-2), which provide extended spatial separation between CRBN and target protein ligands. However, PEG2 retains a lower molecular weight, improving cellular permeability .
- Piperazine-PEG2 Hybrid (2357110-15-5) : The piperazine moiety enhances solubility in aqueous buffers (e.g., PBS) compared to standard PEG2 derivatives, making it preferable for in vivo formulations .
(b) CRBN Binding Affinity
All thalidomide-derived compounds retain the core phthalimide structure necessary for CRBN binding. Modifications at the 5-position (e.g., PEG2 vs. CH2) minimally affect binding but alter PROTAC degradation efficiency. For example, Thalidomide-5-CH2-NH2 (hydrochloride) shows reduced solubility but higher rigidity, which may improve target engagement in lipid-rich environments .
(c) PROTAC Performance
- THAL-SNS-032 : A PROTAC using Thalidomide-5-PEG2-NH2 (hydrochloride) demonstrated >90% degradation of CDK9 in leukemia cell lines at 100 nM, outperforming analogs with shorter linkers (e.g., C6 alkyl) due to optimized spatial geometry .
- PEG4 Analogs : Compounds like Thalidomide-5-PEG4-NH2 (hydrochloride) are preferred for degrading large protein complexes (e.g., BRD4), where extended linkers prevent steric hindrance .
Biological Activity
Thalidomide-5-PEG2-NH2 (hydrochloride) is a derivative of thalidomide, notable for its role as a cereblon ligand in the context of targeted protein degradation. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and immunomodulation. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | Thalidomide-5-PEG2-NH2 hydrochloride |
| CAS Number | 2357110-58-6 |
| Molecular Formula | C19H25ClN4O6 |
| Molecular Weight | 440.88 g/mol |
Thalidomide-5-PEG2-NH2 functions primarily through its interaction with cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the recruitment of specific substrates for ubiquitination and subsequent proteasomal degradation. The compound's mechanism can be summarized as follows:
- Cereblon Recruitment : Thalidomide analogs, including Thalidomide-5-PEG2-NH2, act as molecular glues that promote the proximity between CRBN and neosubstrates, leading to their ubiquitination and degradation .
- Immunomodulation : This compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. It enhances the degradation of TNF-α mRNA, thereby reducing its levels in monocytes .
- Anti-Angiogenesis : Thalidomide analogs have been shown to inhibit angiogenesis by modulating factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) .
Biological Activity
The biological activity of Thalidomide-5-PEG2-NH2 has been evaluated in various studies:
- Cell Viability Assays : In vitro studies have demonstrated that Thalidomide-5-PEG2-NH2 induces cytotoxic effects in multiple myeloma cell lines by promoting apoptosis through the proteasomal pathway .
Case Studies
-
Multiple Myeloma Treatment : A study highlighted the efficacy of thalidomide derivatives in enhancing the effects of proteasome inhibitors like bortezomib. The combination therapy showed improved clinical outcomes in patients with relapsed/refractory multiple myeloma .
- Clinical Findings : Patients receiving thalidomide in conjunction with bortezomib experienced higher response rates compared to those receiving bortezomib alone.
- Immunological Effects : Research indicates that Thalidomide-5-PEG2-NH2 promotes T-cell proliferation, particularly enhancing CD8+ T-cell responses while suppressing Th1 cytokine production . This dual action may be beneficial in modulating immune responses in various diseases.
Research Findings
Recent studies have focused on optimizing the use of Thalidomide derivatives for therapeutic applications:
- Targeted Protein Degradation (TPD) : The design of Thalidomide-based PROTACs (proteolysis-targeting chimeras) has shown promise in selectively degrading target proteins involved in tumorigenesis .
- Example PROTACs : THAL-SNS-032 is an example where thalidomide is linked to a target protein ligand through a PEG linker, enhancing specificity and efficacy against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
